molecular formula C9H8N4O2 B7753958 5-(2-hydroxyanilino)-2H-1,2,4-triazin-3-one

5-(2-hydroxyanilino)-2H-1,2,4-triazin-3-one

Cat. No.: B7753958
M. Wt: 204.19 g/mol
InChI Key: BNEFJRZBUAQLNO-UHFFFAOYSA-N
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Description

5-(2-hydroxyanilino)-2H-1,2,4-triazin-3-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a triazine ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-hydroxyanilino)-2H-1,2,4-triazin-3-one typically involves the reaction of 2-hydroxyaniline with cyanuric chloride under controlled conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2-hydroxyaniline attacks the electrophilic carbon of cyanuric chloride, leading to the formation of the triazine ring.

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Common solvents used include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which facilitate the reaction by dissolving both reactants and providing a suitable medium for the nucleophilic substitution.

Chemical Reactions Analysis

Types of Reactions

5-(2-hydroxyanilino)-2H-1,2,4-triazin-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The triazine ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

5-(2-hydroxyanilino)-2H-1,2,4-triazin-3-one has found applications in several scientific fields:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of dyes and pigments due to its stable chromophore.

Mechanism of Action

The mechanism by which 5-(2-hydroxyanilino)-2H-1,2,4-triazin-3-one exerts its effects involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis. In cancer research, it has been shown to inhibit certain enzymes involved in cell proliferation, thereby inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-hydroxyanilino)-2H-1,2,4-triazin-3-one stands out due to its stable triazine ring, which provides a robust framework for various chemical modifications. This stability, combined with its versatile reactivity, makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

5-(2-hydroxyanilino)-2H-1,2,4-triazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c14-7-4-2-1-3-6(7)11-8-5-10-13-9(15)12-8/h1-5,14H,(H2,11,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNEFJRZBUAQLNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC(=O)NN=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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